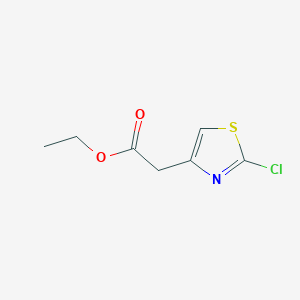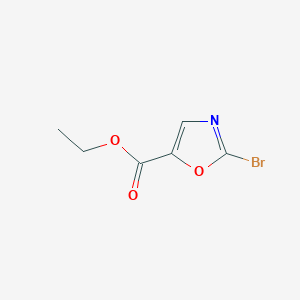
2-(4-Nitrophenylamino)-thiazole-4-carboxylic acid ethyl ester
Vue d'ensemble
Description
The compound is a derivative of thiazole, which is a heterocyclic compound. Thiazoles are often used in medicinal chemistry due to their bioactive properties .
Synthesis Analysis
The synthesis of similar compounds often involves complex and multistep procedures. For instance, the preparation of 18 F-labelled activated esters, which are used for indirect radiolabelling of biomolecules, is typically a complex and multistep procedure .Molecular Structure Analysis
The molecular structure of similar compounds often includes a nitrophenyl group and an ester group . The exact structure of “2-(4-Nitrophenylamino)-thiazole-4-carboxylic acid ethyl ester” would need to be confirmed through techniques such as nuclear magnetic resonance (NMR) or X-ray crystallography.Chemical Reactions Analysis
The chemical reactions involving similar compounds can be complex. For example, the use of 4-nitrophenyl (PNP) activated esters to rapidly prepare 18 F-labelled acylation synthons in one step has been reported .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For similar compounds, properties such as molecular weight and chemical formula can be determined .Applications De Recherche Scientifique
Chemical Synthesis and Modification
Thiazole Derivatives Synthesis : Thiazolecarboxylic acid derivatives, including compounds similar to "2-(4-Nitrophenylamino)-thiazole-4-carboxylic acid ethyl ester," have been synthesized through acylation and subsequent reactions to form various esters and anilides. These processes allow for the production of compounds with potential biological activities, highlighting the chemical flexibility and utility of thiazole derivatives in creating pharmacologically interesting molecules (Dovlatyan et al., 2004).
Ethyl Thiazole-4-Carboxylate Production : Research into thiazole synthesis from ethyl isocyanoacetate and thiono esters has led to methods for producing ethyl thiazole-4-carboxylate, demonstrating the synthetic pathways available for generating thiazole-based compounds. This work underlines the importance of thiazole compounds in chemical research and their potential applications in various fields (Hartman & Weinstock, 2003).
Biological Activities and Pharmacological Potential
Na+/Ca2+ Exchange Inhibition : A novel compound, SN-6, closely related to thiazole derivatives, has been developed as a selective inhibitor of the Na+/Ca2+ exchanger. This compound has shown promise in attenuating renal tubular cell damage and ischemia/reperfusion-induced renal failure, suggesting potential therapeutic applications for thiazole derivatives in renal protection (Inoue et al., 2004).
Chemical Properties and Stability
Polymorphic and Solvate Structures : Research on ethyl ester and carboxylic acid derivatives of antiviral drug analogues related to thiazole compounds has revealed polymorphic and solvate structures based on intermolecular hydrogen bonding interactions. These findings contribute to our understanding of the chemical and physical properties of thiazole derivatives, which is crucial for their application in drug design and development (Salorinne et al., 2014).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
ethyl 2-(4-nitroanilino)-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O4S/c1-2-19-11(16)10-7-20-12(14-10)13-8-3-5-9(6-4-8)15(17)18/h3-7H,2H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEDDPKCAILDMBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3,4-Dimethyl-6-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1415172.png)


![3-{2-[(4-chlorobenzyl)oxy]phenyl}-1H-pyrazole](/img/structure/B1415179.png)




![N-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]acetamide](/img/structure/B1415186.png)
![methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1415187.png)
![2',5'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1415190.png)

![N-[(2-bromophenyl)methyl]-1-methylpiperidin-4-amine](/img/structure/B1415194.png)